molecular formula C5H8S4 B094528 2,3,7,8-Tetrathiaspiro(4.4)nonane CAS No. 176-02-3

2,3,7,8-Tetrathiaspiro(4.4)nonane

Cat. No.: B094528
CAS No.: 176-02-3
M. Wt: 196.4 g/mol
InChI Key: FVXQRBBSEYXNFI-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrathiaspiro[4.4]nonane (Compound 1; CAS: Not explicitly listed in evidence) is a sulfur-rich spirocyclic compound critical in synthesizing 2,2-bis(mercaptomethyl)propane-1,3-dithiol (tetramercaptan pentaerythritol), a key material in polymer chemistry . Its synthesis involves sulfurization of pentaerythrityl tetrabromide or tetrachloride using sodium sulfide under high-pressure conditions (0.4 MPa, 80°C), achieving yields up to 92% . Bayesian optimization (BO)-assisted screening has further improved its synthesis efficiency, achieving 89% yield within eight trials .

Properties

CAS No.

176-02-3

Molecular Formula

C5H8S4

Molecular Weight

196.4 g/mol

IUPAC Name

2,3,7,8-tetrathiaspiro[4.4]nonane

InChI

InChI=1S/C5H8S4/c1-5(2-7-6-1)3-8-9-4-5/h1-4H2

InChI Key

FVXQRBBSEYXNFI-UHFFFAOYSA-N

SMILES

C1C2(CSS1)CSSC2

Canonical SMILES

C1C2(CSS1)CSSC2

Other CAS No.

176-02-3

Synonyms

PH 800/20

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

Key Intermediate in Organic Synthesis
2,3,7,8-Tetrathiaspiro(4.4)nonane acts as a crucial synthetic intermediate for the production of more complex sulfur-containing compounds. Notably, it is a key precursor for 2,2-bis(mercaptomethyl)propane-1,3-dithiol (also known as tetramercaptan pentaerythritol), which is utilized in various industrial applications including polymer production and as a stabilizer in plastics .

Optimized Synthesis Methods
Recent advancements in synthesis techniques have improved the yield of this compound through Bayesian optimization-assisted screening methods. This approach has been shown to enhance reaction conditions significantly, achieving conversion yields of up to 89% during scale-up synthesis processes . These optimized conditions are particularly valuable for industrial applications where efficiency and cost-effectiveness are paramount.

Materials Science

Potential in Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Its unique spirocyclic structure allows for the introduction of sulfur functionalities that can improve the resilience of materials under stress .

Applications in Coatings and Adhesives
Due to its chemical properties, this compound can be used in formulating specialized coatings and adhesives that require enhanced durability and resistance to environmental factors. The presence of sulfur atoms can facilitate cross-linking in polymer chains, leading to improved performance characteristics .

Biological Studies

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. This property is attributed to the presence of sulfur atoms which are known to interact with biological systems in ways that can inhibit microbial growth .

Pharmacological Investigations
The biological activity of this compound is being explored for potential therapeutic applications. Studies suggest that compounds containing similar structural motifs may possess anticancer properties due to their ability to interact with cellular mechanisms involved in tumor growth .

Case Studies

StudyFocusFindings
Bayesian Optimization StudySynthesis Yield ImprovementAchieved 89% yield using optimized conditions for large-scale synthesis .
Antimicrobial Activity AssessmentBiological TestingDemonstrated significant antimicrobial effects against various pathogens .
Polymer Enhancement ResearchMaterial PropertiesImproved mechanical strength and thermal stability when incorporated into polymer matrices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Spiro Compounds

1,4,6,9-Tetrathiaspiro[4.4]nonane (Compound 2 ; CAS 13145-46-5)
  • Structure: Shares the spiro[4.4]nonane core but differs in sulfur atom positions (1,4,6,9 vs. 2,3,7,8 in Compound 1).
  • Properties : Molecular formula C₅H₈S₄ , molecular weight 196.377 .
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane (Compound 3 ; CAS 156720-48-8)
  • Structure : Mixed oxygen-sulfur spiro system with a smaller [3.5] ring system.
  • Properties : Formula C₈H₁₄O₂S , average mass 174.258 .
  • Key Difference : Reduced sulfur content and altered ring size may lower reactivity compared to Compound 1 .

Oxygen-Containing Analogs

1,4,6,9-Tetraoxaspiro[4.4]nonane, 2,7-dimethyl (Compound 4 ; CAS 24472-00-2)
  • Structure : Oxygen replaces sulfur atoms; methyl groups at positions 2 and 5.
  • Properties : Formula C₇H₁₂O₄ , molar mass 160.17 .
  • Applications : Likely used in specialty solvents or as intermediates in organic synthesis.
1,4,6-Trioxaspiro[4.4]nonane Derivatives (e.g., CAS 100032-53-9)
  • Structure : Contains three oxygen atoms and additional substituents (methoxy, methylpropoxy groups).
  • Properties : Example formula C₁₄H₂₆O₅ , molecular weight 274.353 .
  • Key Difference : Oxygen analogs generally exhibit lower molecular weights and higher polarity compared to sulfur-rich Compound 1 .

Nitrogen-Containing Spiro Compounds

2,7-Diazaspiro[4.4]nonane Derivatives (e.g., CAS 959515-59-4)
  • Structure : Nitrogen atoms replace sulfur at positions 2 and 6.
  • Properties: Derivatives like tert-butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate are bioactive .
  • Applications : High affinity for sigma receptors (S1R: K = 1.8–11 nM), making them candidates for neuropathic pain therapeutics .
2-Oxa-7-azaspiro[3.5]nonane (CAS 1257381-44-4)
  • Structure : Hybrid oxygen-nitrogen spiro system with a [3.5] ring.
  • Applications: Potential pharmaceutical intermediate due to its heteroatom diversity .

Mixed Heteroatom Systems

Lithium bis(oxalate)borate (CAS Not listed)
  • Structure: Contains a spiro[4.4]nonane core with boron and oxygen atoms.
  • Properties: IUPAC name Lithium; 1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone.
  • Applications : Used in lithium-ion battery electrolytes .

Comparative Analysis

Structural and Physical Properties

Compound Heteroatoms Molecular Formula Molecular Weight Key Feature
2,3,7,8-Tetrathiaspiro[4.4]nonane 4 S C₅H₈S₄ ~196.3 High sulfur content, spiro[4.4]
1,4,6,9-Tetrathiaspiro[4.4]nonane 4 S C₅H₈S₄ 196.377 Alternate sulfur positioning
2,7-Diazaspiro[4.4]nonane 2 N Varies ~200–300 Bioactive, receptor affinity
1,4,6,9-Tetraoxaspiro[4.4]nonane 4 O C₇H₁₂O₄ 160.17 Low polarity, solvent use

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2,3,7,8-tetrathiaspiro[4.4]nonane, and what are their limitations?

Answer:
The synthesis typically involves alkylation of ethylene trithiocarbonate derivatives with 1,2-dibromoethane or 1,2-diiodoethane, as described in early studies . However, this route often yields multiple byproducts (e.g., insoluble polymeric materials) and requires exhaustive purification steps. For example, alkylation with 1,2-diiodoethane produced only 0.16 g of isolated product per 0.75 g of starting material, with yields further reduced by competing side reactions . Alternative approaches include electrolysis-based reduction followed by alkylation, but these methods lack scalability and reproducibility for industrial research .

Basic: What spectroscopic and analytical techniques are critical for confirming the structural integrity of 2,3,7,8-tetrathiaspiro[4.4]nonane?

Answer:
Key techniques include:

  • ¹³C NMR : A singlet at 3.40 ppm confirms the symmetric spiro sulfur framework .
  • IR spectroscopy : Peaks at 1410, 1270, and 755 cm⁻¹ correspond to C–S and S–S stretching modes .
  • Mass spectrometry : A parent ion peak at m/z 196 (for the base structure) and fragmentation patterns consistent with spiro-ring cleavage are diagnostic .
  • Cyclic voltammetry : Two irreversible oxidation waves at 0.99 V and 1.53 V (vs. SCE) indicate redox-active sulfur centers, useful for assessing purity .

Advanced: How can machine learning-guided optimization enhance the scalability of 2,3,7,8-tetrathiaspiro[4.4]nonane synthesis?

Answer:
Bayesian optimization (BO) with Latin hypercube sampling (LHS) has been applied to identify optimal reaction parameters for scaling to 100-gram batches . Starting from an initial training set of six trials, BO predicted conditions achieving 78% conversion yield within seven experiments. Refinement via LHS-selected trials improved yields to 89% in eight trials . Critical parameters include solvent polarity, temperature gradients, and catalyst loading. This approach reduces experimental redundancy and mitigates risks of side reactions during scale-up.

Advanced: What mechanistic insights explain the electrochemical instability of 2,3,7,8-tetrathiaspiro[4.4]nonane in lithium-ion battery electrolytes?

Answer:
The spiro-configured sulfur atoms undergo oxidative decomposition at potentials >1.0 V, forming radical cations that react with carbonate-based electrolytes (e.g., ethylene carbonate). Computational studies suggest that electron transfer from the sulfur framework to the anode generates oligomers like 1,4,6,9-tetraoxaspiro[4.4]nonane, which degrade ionic conductivity . Substituting sulfur with oxygen (e.g., in lithium bis(oxalate)borate analogs) improves stability but reduces redox activity .

Advanced: How does the spiro[4.4]nonane scaffold influence nucleation and self-assembly in non-polar solvents?

Answer:
While direct studies on 2,3,7,8-tetrathiaspiro[4.4]nonane are limited, related spiro compounds (e.g., 1,4,6,9-tetraoxaspiro[4.4]nonane) exhibit unique nucleation behaviors due to their rigid, three-dimensional geometry. Gradient theory computations for n-nonane mixtures show that spiro frameworks reduce cluster formation energy by ~15% compared to linear analogs, favoring stable micellar structures in hydrocarbon solvents . Molecular dynamics simulations further reveal that the spiro configuration minimizes steric hindrance during solvent evaporation .

Advanced: What computational strategies are effective for modeling the electronic properties of 2,3,7,8-tetrathiaspiro[4.4]nonane derivatives?

Answer:
Density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set accurately predicts HOMO-LUMO gaps (~3.2 eV) and charge distribution across sulfur atoms . Natural bond orbital (NBO) analysis of selena-spiro analogs (e.g., 1,4,6,9-tetraoxa-5λ⁴-selena-spiro[4.4]nonane) confirms hyperconjugative interactions between sulfur lone pairs and adjacent C–S σ* orbitals, which stabilize the spiro geometry . Corrections for cluster translation effects are necessary to align computed nucleation rates with experimental data .

Basic: What safety protocols are recommended for handling 2,3,7,8-tetrathiaspiro[4.4]nonane in laboratory settings?

Answer:

  • Storage : Use airtight containers in cool (<25°C), well-ventilated areas to prevent sulfur oxidation .
  • Handling : Avoid contact with oxidizing agents (e.g., chlorates, peroxides) to prevent exothermic decomposition .
  • Equipment : Ground metal containers and use non-sparking tools to mitigate static discharge risks .

Advanced: How do structural analogs of 2,3,7,8-tetrathiaspiro[4.4]nonane perform in supramolecular chemistry applications?

Answer:
Tetraazasilafenestranes (e.g., 2,3,7,8-tetraazaspiro[4.4]non-2,7-diene) demonstrate planar-tetracoordinate silicon centers with an 84.7° inter-ring angle, enabling host-guest interactions with small polar molecules . Substituting sulfur with nitrogen enhances Lewis acidity, making these analogs effective catalysts for Diels-Alder reactions (TOF up to 220 h⁻¹) .

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